molecular formula C13H12N2O3 B7912279 ethyl 4-benzoyl-1H-pyrazole-5-carboxylate

ethyl 4-benzoyl-1H-pyrazole-5-carboxylate

Cat. No.: B7912279
M. Wt: 244.25 g/mol
InChI Key: QGFHCIXLYGOYRR-UHFFFAOYSA-N
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Description

Ethyl 4-benzoyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture . This compound is particularly notable for its potential biological activities and its role as a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

ethyl 4-benzoyl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)11-10(8-14-15-11)12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFHCIXLYGOYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzoyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of ethyl diazoacetate with methylene carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetonitrile as the solvent . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs transition-metal catalysts and photoredox reactions. These methods are scalable and can be optimized for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzoyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-benzoyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-benzoyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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